1H-Pyrazolo[4,3-d]thiazole-5-methanamine
Description
Significance of Fused Heterocyclic Systems in Contemporary Drug Discovery
Fused heterocyclic compounds are organic molecules where two or more rings share at least one bond, with at least one ring containing an atom other than carbon, such as nitrogen, sulfur, or oxygen. researchgate.net This fusion of rings creates a rigid, often planar, three-dimensional structure that can interact with high specificity and potency with biological targets like enzymes and receptors. researchgate.net The enhanced structural complexity and conformational rigidity of fused systems, compared to their monocyclic counterparts, often lead to increased binding affinity and selectivity for a particular biological target. researchgate.net
These scaffolds are integral to the development of pharmaceuticals for a wide array of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.net Their structural diversity and ability to be decorated with various functional groups allow for the fine-tuning of their physicochemical and pharmacological properties, making them a versatile tool in the design of new drugs. researchgate.nettandfonline.com The development of novel synthetic methodologies, such as multicomponent reactions and transition metal-catalyzed cyclizations, has further accelerated the exploration of new fused heterocyclic systems for therapeutic applications. researchgate.netnih.gov
Evolution and Prominence of Pyrazole (B372694) and Thiazole (B1198619) Moieties as Privileged Scaffolds
The 1H-Pyrazolo[4,3-d]thiazole core is a fusion of two well-established "privileged scaffolds" in medicinal chemistry: pyrazole and thiazole. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in drug development. nih.govnih.gov Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net The metabolic stability of the pyrazole ring is a significant factor in its frequent incorporation into newly approved drugs. nih.govmdpi.com The presence of this moiety in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil highlights its therapeutic importance. nih.govmdpi.com
Thiazole , a five-membered ring containing both a sulfur and a nitrogen atom, is another critical heterocyclic motif found in numerous biologically active compounds. nih.govmdpi.com The thiazole ring is a key component of many FDA-approved drugs, including the anticancer agent Dasatinib and the antibacterial Sulfathiazole. nih.gov Thiazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govsemanticscholar.org The ability of the thiazole ring to participate in various biological interactions makes it a frequent choice for medicinal chemists in the design of new therapeutic agents. mdpi.com
The hybridization of these two privileged structures into a single fused system is a common strategy aimed at creating novel compounds with potentially enhanced or unique biological activities. nih.gov
Overview of the 1H-Pyrazolo[4,3-d]thiazole Core in Bioactive Chemical Entities
The fusion of the pyrazole and thiazole rings gives rise to different isomers, including pyrazolo[3,4-d]thiazole, pyrazolo[5,1-b]thiazole, and the focus of this article, pyrazolo[4,3-d]thiazole. researchgate.netmdpi.com The 1H-Pyrazolo[4,3-d]thiazole system itself has been investigated for various therapeutic applications. Research has shown that derivatives of this scaffold can exhibit significant biological activities.
For instance, studies on pyrazolo[3,4-d]thiazole derivatives, a closely related isomer, have revealed potent activities as anti-HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors and as xanthine (B1682287) oxidase inhibitors for the treatment of gout. tandfonline.comnih.gov Other research on pyrazolo[5,1-b]thiazole derivatives has demonstrated promising antimicrobial and anticancer properties. nih.govmdpi.com
Specifically for the pyrazolo[4,3-d]thiazole scaffold, research has pointed towards its potential as a source of antimicrobial agents. One study detailed the synthesis of α-aminophosphonate derivatives of 5-amino-1H-pyrazolo[4,3-d]thiazole which showed potent activity against multidrug-resistant (MDR) pathogens. nih.gov These findings underscore the potential of the 1H-Pyrazolo[4,3-d]thiazole core as a valuable template for the development of new bioactive compounds.
| Pyrazolo-Thiazole Isomer | Reported Biological Activities |
| Pyrazolo[3,4-d]thiazole | Anti-HIV-1, Xanthine Oxidase Inhibition, Anticancer, Anti-inflammatory. tandfonline.comnih.govnih.gov |
| Pyrazolo[5,1-b]thiazole | Antimicrobial, Anticancer. nih.govmdpi.com |
| Pyrazolo[4,3-d]thiazole | Antimicrobial (MurA inhibitors). nih.gov |
Research Rationale for Investigating 1H-Pyrazolo[4,3-d]thiazole-5-methanamine and its Structural Analogues
The rationale for focusing on This compound stems from several key medicinal chemistry principles. The investigation builds upon the established bioactivity of the parent pyrazolo[4,3-d]thiazole scaffold and the strategic introduction of a methanamine (-CH₂NH₂) group at the 5-position.
The starting point for many synthetic routes targeting this scaffold is a 5-aminopyrazole derivative. nih.gov The amino group at position 5 of the pyrazole ring is a versatile handle for chemical modification and is found in numerous bioactive compounds, including kinase inhibitors. nih.gov The synthesis of the 1H-pyrazolo[4,3-d]thiazole core often involves the reaction of a 5-aminopyrazole with reagents like bromine and potassium thiocyanate (B1210189) to form the fused thiazole ring, resulting in a 5-amino-1H-pyrazolo[4,3-d]thiazole intermediate. researchgate.net
The specific introduction of a methanamine group at this position is a deliberate design choice. The primary amine of the methanamine moiety is basic and would be protonated at physiological pH. This positive charge can facilitate strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the active site of a biological target. Furthermore, the flexible single-carbon linker (-CH₂-) allows the amine to orient itself optimally within a binding pocket, potentially leading to enhanced affinity and selectivity compared to a simple amino group directly attached to the aromatic ring.
Structure-activity relationship (SAR) studies on related heterocyclic cores often show that the introduction of small, basic, amine-containing side chains can significantly enhance biological activity, particularly in antimicrobial and kinase inhibitory contexts. For example, in triazolo[4,3-a]pyrazine derivatives, the presence of an ethylenediamine (B42938) moiety was found to be beneficial for antibacterial activity, possibly through π-cation interactions with DNA gyrase. Therefore, the investigation of this compound is a logical step in the exploration of this scaffold, aiming to leverage the known bioactivity of the core and the favorable physicochemical properties of the methanamine substituent to discover novel therapeutic candidates.
Structure
2D Structure
3D Structure
Properties
CAS No. |
933690-37-0 |
|---|---|
Molecular Formula |
C5H6N4S |
Molecular Weight |
154.20 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-d][1,3]thiazol-5-ylmethanamine |
InChI |
InChI=1S/C5H6N4S/c6-1-4-8-3-2-7-9-5(3)10-4/h2H,1,6H2,(H,7,9) |
InChI Key |
MKVILGJPKCDWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1N=C(S2)CN |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Pyrazolo 4,3 D Thiazole 5 Methanamine Analogues
Systematic Exploration of Substituent Effects on Biological Potency and Selectivity
The biological activity of compounds featuring the pyrazolo[4,3-d]thiazole core is highly dependent on the nature and position of various substituents. Studies on related pyrazolothiazole conjugates have demonstrated that even distal modifications can profoundly influence potency.
For instance, in a series of pyrazolothiazole-pyridine hybrids evaluated for anti-proliferative activity, the substituents on the fused pyridine (B92270) ring system played a critical role in determining cytotoxicity. nih.govmdpi.com The replacement of an ethyl carboxylate moiety at the C-3 position of a fused naphthyridine ring with a nitrile group led to a marked enhancement in anticancer potential against several human cancer cell lines. nih.govmdpi.com Specifically, the nitrile-containing analogue showed significantly lower IC₅₀ values compared to its ethyl carboxylate counterpart. mdpi.com
Table 1: Effect of Substituents on Anti-Proliferative Activity of Pyrazolothiazole-Naphthyridine Conjugates Data sourced from studies on pyrazolothiazole derivatives against various cancer cell lines. mdpi.com
| Compound ID | C-3 Substituent | C-2 Moiety | Representative IC₅₀ Range (µM) |
| 5 | Ethyl carboxylate | Amino | 25.73–29.31 |
| 6 | Nitrile | Amino | 19.31–22.73 |
| 7 | Nitrile | Oxo | 14.62–17.50 |
Impact of Modifications at the C-5 Methanamine Position on Bioactivity
The C-5 position of the 1H-pyrazolo[4,3-d]thiazole ring is a key vector for modification, and alterations to the methanamine group at this position can dramatically alter the compound's biological profile.
While extensive public data on simple alkyl and aryl substitutions on the terminal nitrogen of 1H-pyrazolo[4,3-d]thiazole-5-methanamine is limited, the broader principle is well-established in related heterocyclic systems. In a series of pyrazolo[5,1-b]thiazole derivatives, which share a similar fused heterocyclic core, modifications at the amino group were critical for activity. researchgate.net The introduction of various alkyl groups, such as butyl, on the nitrogen atom was a key part of the SAR exploration that led to potent antagonists for the corticotropin-releasing factor 1 (CRF₁) receptor. researchgate.net This suggests that the size and lipophilicity of substituents on the exocyclic nitrogen are likely to be important parameters for tuning the activity of this compound analogues as well.
Attaching diverse heterocyclic systems to the C-5 position of the thiazole (B1198619) ring is a common strategy to explore new chemical space and modulate bioactivity. Studies have shown that fusing or linking rings like pyridine, naphthyridine, and pyrrolopyridine to the C-5 position of a pyrazolothiazole core generates compounds with significant anti-proliferative activity. nih.govmdpi.com The nature of the appended heterocycle directly influences the cytotoxic potential, with a 1,8-naphthyridine (B1210474) derivative proving to be the most potent candidate in one study, exhibiting activity comparable to the standard drug etoposide. nih.gov This indicates that the C-5 position serves as a critical anchor point for introducing larger, functionally diverse heterocyclic moieties that can engage in additional binding interactions with biological targets.
A significant enhancement in antimicrobial activity has been observed upon modification of the 5-amino-1H-pyrazolo[4,3-d]thiazole scaffold with an α-aminophosphonate group. nih.gov This modification, achieved through the Kabachnik–Fields reaction, introduces a phosphonate (B1237965) moiety that can act as a phosphate (B84403) mimetic, potentially targeting essential bacterial enzymes like MurA. nih.govresearchgate.net
SAR studies revealed that the nature of the ester group on the phosphonate is critical for potency. nih.gov Diphenyl α-aminophosphonate derivatives consistently demonstrated higher antimicrobial activity against a range of multidrug-resistant pathogens compared to their diethyl α-aminophosphonate counterparts. nih.gov Certain diphenyl phosphonate derivatives exhibited potent activity with Minimum Inhibitory Concentrations (MICs) as low as 0.06 µg/mL, significantly more active than the reference antibiotic fosfomycin. nih.govrsc.org This suggests that the bulky, aromatic phenyl groups contribute favorably to target binding or cell permeability compared to the smaller alkyl ethyl groups.
Table 2: Antimicrobial Activity of C-5-α-Aminophosphonate Pyrazolo[4,3-d]thiazole Derivatives Data represents MIC values against various microbial isolates. nih.gov
| Compound Type | R Group on Phosphonate | Representative MIC Range (µg/mL) |
| Diethyl α-aminophosphonates | Ethyl | Higher MICs (less active) |
| Diphenyl α-aminophosphonates | Phenyl | 0.06 - 0.25 |
SAR of the Pyrazole (B372694) Ring System
The pyrazole ring is a cornerstone of the scaffold, and its substitution pattern is integral to biological activity.
The substitution on the nitrogen atom of the pyrazole ring is a well-known determinant of biological activity in pyrazole-containing compounds. nih.govnih.gov In many active pyrazolothiazole analogues, the pyrazole nitrogen is substituted, often with small alkyl groups. For example, a series of highly active anti-proliferative pyrazolothiazole-pyridine conjugates featured a 1,5-dimethyl-1H-pyrazole moiety. nih.govmdpi.com The presence of the methyl group at the N-1 position is a common feature in many biologically active pyrazoles, potentially influencing the molecule's conformation, solubility, and metabolic stability.
In related pyrazolo[3,4-d]thiazole systems, modulation at the N-1 position with various substituted aromatic hydrazines was a key step in creating a library of novel compounds. researchgate.net The ability to introduce diverse aryl groups at this position highlights its importance as a vector for modifying the electronic and steric properties of the entire scaffold, thereby influencing its interaction with biological targets. researchgate.net The choice of substituent, from simple alkyl groups to more complex aryl moieties, provides a critical tool for fine-tuning the pharmacological profile of pyrazolothiazole-based agents. nih.govnih.gov
Substitutions at C-1 and C-3 of the Pyrazole Ring
The pyrazole ring is a common feature in many biologically active compounds, and its substitution pattern can dramatically influence pharmacological activity. nih.gov For the this compound scaffold, the C-1 and C-3 positions of the pyrazole moiety are prime targets for chemical modification.
C-3 Position: The C-3 position of the pyrazole ring presents another opportunity for structural diversification. The introduction of small to bulky substituents, electron-donating or electron-withdrawing groups, could influence the electronic distribution within the heterocyclic system and affect interactions with biological targets. Research on other pyrazole derivatives has demonstrated that modifications at this position can significantly alter their therapeutic properties. nih.gov
A comprehensive SAR study would involve the synthesis of a library of compounds with diverse substitutions at both the C-1 and C-3 positions. The biological activity of these analogues would then be evaluated to establish clear relationships between the nature of the substituent and the observed pharmacological effect.
SAR of the Thiazole Ring System
Isosteric Replacements and Their Pharmacological Implications
Isosteric replacement is a common strategy in drug design to improve potency, reduce toxicity, or alter the pharmacokinetic profile of a lead compound. In the context of this compound, the thiazole ring could potentially be replaced by other five-membered heterocyclic rings such as oxazole, isoxazole, thiophene, or even a simple phenyl ring.
Identification and Optimization of Key Pharmacophoric Elements
A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. For this compound, identifying the key pharmacophoric elements would be a critical step in the drug discovery process.
This would involve:
Identifying Essential Features: Determining which atoms or functional groups are crucial for binding to the biological target. This would likely include the nitrogen atoms of the pyrazole ring, the sulfur and nitrogen atoms of the thiazole ring, and the primary amine of the methanamine group.
Mapping the Pharmacophore: Creating a 3D model that illustrates the spatial arrangement of these essential features. This model would serve as a blueprint for designing new, more potent analogues.
Optimization: Once the key pharmacophoric elements are identified, they can be optimized by making subtle modifications to the structure of the molecule. This could involve adjusting the distance between key features, altering the electronic properties of the rings, or introducing new functional groups to enhance binding affinity.
Pharmacophore modeling, often in conjunction with computational techniques like 3D-QSAR and molecular docking, would be instrumental in this process. nih.gov These methods can help to predict the activity of virtual compounds and guide the synthesis of the most promising candidates.
Biological Activities and Mechanisms of Action of 1h Pyrazolo 4,3 D Thiazole 5 Methanamine Derivatives
Antimicrobial Activity Profile
Derivatives of the pyrazolothiazole core have been extensively investigated for their potential as antimicrobial agents, showing efficacy against a variety of pathogenic bacteria and fungi. The unique structural features of this heterocyclic system allow for modifications that can enhance potency and broaden the spectrum of activity.
Studies have shown that pyrazolothiazole derivatives possess significant antibacterial capabilities against both Gram-positive and Gram-negative bacteria. The in vitro antimicrobial activity of newly synthesized compounds is often evaluated to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
For instance, certain pyrazolo-thiazole substituted pyridines have been synthesized and tested for their antimicrobial potential. mdpi.com Similarly, a series of pyrazole (B372694) derivatives containing an imidazothiadiazole moiety demonstrated inhibitory activity against various bacterial strains. nih.gov Research into pyrazolothiazol-4(5H)-one derivatives revealed that compounds with electronegative substitutions, such as chlorine (Cl) or fluorine (F), showed pronounced activity against most tested bacterial strains. researchgate.net In one study, specific pyrazo-thiazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. benthamdirect.com Another study found that certain 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines displayed appreciable antibacterial activities, particularly against S. aureus, comparable to the standard drug ampicillin. nih.gov
| Compound Class | Gram-Positive Strain | Gram-Negative Strain | Reference |
|---|---|---|---|
| Pyrazo-thiazole derivatives | Staphylococcus aureus | Escherichia coli | benthamdirect.com |
| Pyrazo-thiazole derivatives | Bacillus subtilis | - | benthamdirect.com |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | Staphylococcus aureus | Escherichia coli | nih.gov |
| Pyrazolothiazol-4(5H)-one derivatives | - | Pseudomonas aeruginosa | researchgate.net |
The antifungal potential of pyrazolothiazole derivatives is also a significant area of research. These compounds have been screened for activity against pathogenic fungi, which are responsible for a range of human infections. Several novel pyrazolothiazol-4(5H)-one derivatives were evaluated for their in vitro antifungal activity, with some showing excellent efficacy against Aspergillus niger and Candida albicans when compared to the standard drug fluconazole. researchgate.net
Specifically, certain compounds showed antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL, which was comparable to fluconazole. benthamdirect.com The fusion of pyrazole and thiazole (B1198619) rings into a single molecular entity is a strategy that has yielded compounds with good to moderate antifungal activities. mdpi.com The versatility of the pyrazole scaffold, often hybridized with other heterocyclic systems like thiazole, has been shown to be crucial in determining the biological activity of the resulting molecules. mdpi.com
| Compound Class | Fungal Strain | Noted Activity | Reference |
|---|---|---|---|
| Pyrazolothiazol-4(5H)-one derivatives | Aspergillus niger | Excellent activity | researchgate.net |
| Pyrazolothiazol-4(5H)-one derivatives | Candida albicans | Excellent activity | researchgate.net |
| Pyrazo-thiazole derivatives | Candida albicans | Significant activity (MIC 31.25 μg/mL) | benthamdirect.com |
The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate have been specifically designed and evaluated as potential inhibitors against MDR microbial isolates. nih.gov Research has demonstrated that some pyrazole derivatives exhibit high selective inhibitory activity against multi-drug resistant strains. nih.gov For example, compounds 21c and 23h, which are pyrazole derivatives, showed potent antibacterial activity against MDR strains with a MIC of 0.25 µg/mL, a potency four times greater than the control drug gatifloxacin. nih.gov This highlights the potential of the pyrazole scaffold in tackling antibiotic resistance. nih.gov
Understanding the mechanism of action is vital for the development of effective antimicrobial drugs. For pyrazolo[4,3-d]thiazole derivatives, one of the investigated mechanisms is the inhibition of the MurA enzyme. nih.gov MurA is a key enzyme in the cytoplasmic steps of bacterial cell wall peptidoglycan synthesis, making it an attractive target for antibiotics. researchgate.net A study involving α-aminophosphonate derivatives of pyrazolo[4,3-d]thiazole confirmed MurA inhibitory activity, with some compounds showing IC50 values of 3.8 ± 0.39 and 4.5 ± 0.23 μM, which is more potent than the known antibiotic fosfomycin (IC50 = 12.7 ± 0.27 μM). nih.gov
In addition to enzyme inhibition, these derivatives have been shown to affect the outer membrane integrity of Gram-negative bacteria. nih.gov Scanning electron microscopy (SEM) analysis revealed that these compounds can cause distinct ruptures in the outer membrane of E. coli. This physical disruption of the cell membrane was further confirmed by an ethidium bromide (EtBr) accumulation assay, which indicates increased membrane permeability. nih.gov
Antineoplastic and Antiproliferative Potencies
The pyrazole and thiazole heterocyclic rings are important scaffolds in the design of new anticancer agents. mdpi.comsemanticscholar.org The hybridization of these two moieties has led to the development of derivatives with significant cytotoxic effects against various cancer cell lines.
The anticancer potential of 1H-Pyrazolo[4,3-d]thiazole derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. These assays determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
A study on novel 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives evaluated their cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov One derivative, compound 6b, demonstrated potent anticancer activity with IC50 values of 15.57 ± 2.93 µg/mL for MCF-7 cells and 43.72 ± 1.90 µg/mL for HepG2 cells, showing greater efficacy than the standard chemotherapeutic drug doxorubicin in this specific study. nih.gov Another investigation into pyrazolo[5,1-b]thiazole derivatives also reported anticancer activity against HepG-2 and HCT-116 (colon cancer) cell lines. nih.gov
Furthermore, pyrazolothiazole-substituted pyridine (B92270) conjugates have been shown to exhibit cytotoxic potential towards various cell lines, including PC-3 (prostate cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer), with IC50 values ranging from 14.62 to 61.05 µM. mdpi.com A novel pyrazole derivative, PTA-1, was found to be cytotoxic at low micromolar ranges across 17 different human cancer cell lines, while showing less cytotoxicity to non-cancerous human cells. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | IC50 Value (µM or µg/mL) | Reference |
|---|---|---|---|---|
| Compound 6b (1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole) | MCF-7 | Breast Cancer | 15.57 ± 2.93 µg/mL | nih.gov |
| Compound 6b (1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole) | HepG2 | Liver Cancer | 43.72 ± 1.90 µg/mL | nih.gov |
| Pyrazolo[5,1-b]thiazole derivative 6 | HepG-2 | Liver Cancer | 6.9 µg/mL | nih.gov |
| Pyrazolo[5,1-b]thiazole derivative 6 | HCT-116 | Colon Cancer | 13.6 µg/mL | nih.gov |
| Pyrazolo[5,1-b]thiazole derivative 8 | HepG-2 | Liver Cancer | 12.6 µg/mL | nih.gov |
| Pyrazolo[5,1-b]thiazole derivative 8 | HCT-116 | Colon Cancer | 28.9 µg/mL | nih.gov |
| Pyrazolothiazole-substituted pyridine conjugate 7 | PC-3 | Prostate Cancer | 17.50 µM | mdpi.com |
| Pyrazolothiazole-substituted pyridine conjugate 7 | NCI-H460 | Lung Cancer | 15.42 µM | mdpi.com |
| Pyrazolothiazole-substituted pyridine conjugate 7 | HeLa | Cervical Cancer | 14.62 µM | mdpi.com |
Mechanistic studies have revealed that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, compound 6b was found to induce S-phase arrest in MCF-7 cells and G1/S-phase arrest in HepG2 cells, along with a significant increase in apoptosis rates. nih.gov
Effects on Cellular Processes: Cell Cycle Progression and Apoptosis Induction
Derivatives based on the pyrazole and thiazole scaffolds have demonstrated significant capabilities in modulating critical cellular processes such as cell cycle progression and apoptosis, which are often dysregulated in cancer.
Research into a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives revealed their ability to induce cell cycle arrest. Specifically, the compound designated as 3f was found to arrest the cell cycle in the S phase in MDA-MB-468 triple-negative breast cancer cells. mdpi.com Similarly, certain thiazole derivatives have been shown to induce cell cycle arrest at the G1/S phase and increase the accumulation of cancer cells in the pre-G1 phase, indicating DNA fragmentation and apoptosis. nih.gov In studies involving pyrazole derivatives targeting liver cancer, compounds 5a and 6b were observed to arrest the cell population at the G0-G1 and S phases, respectively. mdpi.comnih.gov
The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of these compounds. Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netevitachem.comtriazine sulfonamides, which are structurally related to the pyrazolothiazole core, have shown strong pro-apoptotic properties in HeLa and HCT 116 cancer cell lines. researchgate.net For instance, compounds MM129 and MM130 led to a high number of apoptotic cells in HeLa cultures. researchgate.net The pyrazole derivative 3f was also shown to provoke apoptosis, a process accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased caspase 3 activity in MDA-MB-468 cells. mdpi.com In another study, thiazole derivative 4c significantly increased the percentage of cells undergoing both early and late apoptosis in MCF-7 breast cancer cells, raising the apoptotic cell population from under 1% in untreated cells to over 30% in treated samples. nih.gov Similarly, pyrazole derivatives 5a and 6b markedly increased the total apoptotic cell population in HepG2 liver cancer cells to 38.32% and 42.9%, respectively, compared to just 0.95% in the untreated control group. mdpi.comnih.gov
Kinase Inhibition Profiles (e.g., CDK2, EGFR, VEGFR-2)
Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. Pyrazole and thiazole derivatives have been identified as potent inhibitors of several key kinases involved in cancer progression, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Several pyrazole-based compounds have exhibited promising dual inhibitory activity against both VEGFR-2 and CDK2. mdpi.comnih.gov CDK2 is a critical regulator of the cell cycle, while VEGFR-2 is a key mediator of angiogenesis. The dual inhibition of these targets is a highly sought-after strategy in cancer therapy. For example, a series of N-Manniche bases of 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol showed potent cytotoxicity against HepG2 liver cancer cells, with specific compounds demonstrating significant inhibition of both VEGFR-2 and CDK2. mdpi.comnih.gov
Newly synthesized pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated as EGFR tyrosine kinase inhibitors. EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling cascades promoting cell proliferation and survival. Certain compounds from this class showed significant enzymatic inhibition of EGFR. Furthermore, a novel thiazole derivative, compound 4c, was found to be a potent inhibitor of VEGFR-2, a critical player in tumor angiogenesis. nih.gov
Kinase Inhibition Profiles of Pyrazole and Thiazole Derivatives
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference Compound | Reference IC₅₀ |
|---|---|---|---|---|
| Pyrazole Derivative 4a | VEGFR-2 | 0.55 µM | Sorafenib | 0.03 µM |
| Pyrazole Derivative 4a | CDK2 | 0.205 µM | Roscovitine | 0.556 µM |
| Pyrazole Derivative 5a | VEGFR-2 | 0.267 µM | Sorafenib | 0.03 µM |
| Pyrazole Derivative 5a | CDK2 | 0.311 µM | Roscovitine | 0.556 µM |
| Pyrazole Derivative 6b | VEGFR-2 | 0.2 µM | Sorafenib | 0.03 µM |
| Pyrazole Derivative 6b | CDK2 | 0.458 µM | Roscovitine | 0.556 µM |
| Thiazole Derivative 4c | VEGFR-2 | 0.15 µM | Sorafenib | 0.059 µM |
| Pyrazolo[3,4-d]pyrimidine 4 | EGFR-TK | 0.054 µM | - | - |
| Pyrazolo[3,4-d]pyrimidine 15 | EGFR-TK | 0.135 µM | - | - |
| Pyrazolo[3,4-d]pyrimidine 16 | EGFR-TK | 0.034 µM | - | - |
Data sourced from multiple studies investigating the kinase inhibitory potential of novel pyrazole and thiazole derivatives. nih.govmdpi.com
Investigation of Other Relevant Molecular Targets in Cancer Pathways
Beyond direct kinase inhibition, derivatives of pyrazolothiazole and related scaffolds interact with other crucial molecular targets within cancer signaling networks. A significant target is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis.
Newly synthesized 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to exert their anticancer effects by targeting Bcl-2. Certain compounds significantly decreased the expression of the anti-apoptotic Bcl-2 gene while simultaneously increasing the expression of pro-apoptotic genes such as Bax, p53, and Caspase-3. This modulation of apoptotic regulators shifts the cellular balance towards cell death, making these compounds promising candidates for further investigation.
The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can induce cell death. The pyrazole derivative 3f was found to trigger apoptosis in breast cancer cells through the production of ROS and the subsequent activation of caspase 3. mdpi.com Additionally, some pyrazole derivatives containing a thiazole moiety have been identified as strong Topoisomerase II (Topo II) inhibitors, an enzyme critical for DNA replication and repair.
Anti-inflammatory Modulatory Effects
Inflammation is a key process in various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Derivatives of pyrazolothiazole have demonstrated notable anti-inflammatory activities. Studies on substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines revealed that several compounds exhibited anti-inflammatory activity comparable to the standard drug indomethacin in animal models, with the added benefit of minimal ulcerogenic effects. nih.gov
In a more targeted approach, a series of pyrazolo[4,3-d]pyrimidine compounds were designed and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. evitachem.com NO is a key inflammatory mediator. Compound 4e from this series was identified as a particularly potent inhibitor, effectively decreasing the production of pro-inflammatory cytokines such as NO, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), with IC₅₀ values of 2.64, 4.38, and 5.63 µM, respectively. evitachem.com Further investigation revealed that compound 4e exerts its anti-inflammatory effects by suppressing the TLR4/p38 signaling pathway. evitachem.com
Other Emerging Pharmacological Applications
The structural versatility of the pyrazolothiazole scaffold allows for its application in diverse pharmacological areas beyond cancer and inflammation.
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in pH regulation. The transmembrane isoforms CAIX and CAXII are overexpressed in many tumors and are associated with tumor progression and survival in hypoxic (low oxygen) environments, making them attractive targets for anticancer therapy.
Novel thiopyrano[2,3-d]thiazole-pyrazole hybrids have been developed as potent and selective inhibitors of CAIX and CAXII. Compound 7e, for instance, showed potent inhibition of CAIX with an IC₅₀ value of 0.067 µM, which is comparable to the standard inhibitor Acetazolamide (AZA). Another compound, 7i, was a potent inhibitor of CAXII with an IC₅₀ of 0.123 µM. Similarly, a series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against several human CA isoforms, with some compounds showing potent inhibition of the tumor-associated CAIX and CAXII.
Inhibition of Carbonic Anhydrase Isoforms IX and XII
| Compound | Target Isoform | Inhibitory Potency (IC₅₀/Kᵢ) | Reference Compound | Reference Potency |
|---|---|---|---|---|
| Compound 7e | CAIX | IC₅₀ = 0.067 µM | Acetazolamide (AZA) | IC₅₀ = 0.059 µM |
| Compound 7i | CAXII | IC₅₀ = 0.123 µM | Acetazolamide (AZA) | IC₅₀ = 0.083 µM |
| Pyrazolo[4,3-c]pyridine 1j | CAIX | Kᵢ = 39.8 nM | Acetazolamide (AZA) | Kᵢ = 25.0 nM |
| Pyrazolo[4,3-c]pyridine 1k | CAXII | Kᵢ = 4.7 nM | Acetazolamide (AZA) | Kᵢ = 5.7 nM |
Data from studies on novel pyrazole-thiazole hybrids and pyrazolo-pyridine sulfonamides as carbonic anhydrase inhibitors.
The pyrazole and thiazole moieties are core components of several commercial insecticides. nih.gov The development of new derivatives aims to find effective agents against agricultural pests. A series of novel N-pyridylpyrazole derivatives containing a thiazole moiety were designed and synthesized to target Lepidoptera pests. nih.gov
Bioassays revealed that several of these compounds displayed good insecticidal effects against pests like Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm). nih.gov Compound 7g, in particular, showed excellent insecticidal activity against P. xylostella, S. exigua, and Spodoptera frugiperda (fall armyworm) with LC₅₀ values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. nih.gov This level of activity was comparable to the commercial insecticide indoxacarb, highlighting the potential of these pyrazolothiazole derivatives in the development of new crop protection agents. nih.gov
Broad-Spectrum Enzyme Inhibition (e.g., 5-Lipoxygenase, COX)
Derivatives of the 1H-pyrazolo[4,3-d]thiazole scaffold have garnered significant interest for their potential as broad-spectrum enzyme inhibitors, particularly targeting key enzymes in the inflammatory cascade such as 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX). While direct research on 1H-Pyrazolo[4,3-d]thiazole-5-methanamine derivatives is limited, the broader class of pyrazole and thiazole-containing compounds has demonstrated notable inhibitory activity against these enzymes. This suggests the therapeutic potential of this scaffold in inflammatory and related disorders.
The inhibition of both COX and 5-LOX pathways is a desirable strategy for the development of anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. Dual inhibition can lead to a more comprehensive blockade of the production of pro-inflammatory mediators, including prostaglandins and leukotrienes.
Research into structurally related compounds provides valuable insights into the potential enzyme inhibitory activities of 1H-pyrazolo[4,3-d]thiazole derivatives. Studies on various pyrazole and thiazole analogs have revealed significant inhibition of both COX and 5-LOX enzymes.
One study on a series of pyrazole-indole conjugates identified a compound, pyrazole-indole conjugate 14b , with potent inhibitory activity against COX-1, COX-2, and 5-LOX. researchgate.net The balanced inhibition of both COX isoforms, along with potent 5-LOX inhibition, highlights the potential for developing effective dual-action anti-inflammatory agents from pyrazole-based scaffolds.
Similarly, investigations into N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have identified potent 5-LOX inhibitors. nih.gov For instance, the compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated a very low IC50 value, indicating strong inhibitory potential against 5-LOX. nih.gov
Furthermore, the development of new pyrazolyl-thiazolidinone/thiazole derivatives has yielded compounds with high selectivity for COX-2 inhibition. nih.gov This is particularly relevant as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov
A recent 2025 study on a series of 1,3,5-trisubstituted-1H-pyrazolo[3,4-d]thiazole derivatives, which share the same core as the subject of this article, demonstrated significant anti-inflammatory activity. nih.gov While this study focused on the reduction of nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines, it provides strong evidence for the anti-inflammatory potential of the pyrazolo[4,3-d]thiazole scaffold, which is often mediated through the inhibition of enzymes like COX and 5-LOX. nih.gov
The following interactive data tables summarize the inhibitory activities of these structurally related compounds.
Table 1: Inhibitory Activity of a Pyrazole-Indole Conjugate
| Compound | Target Enzyme | IC50 (µg/mL) |
| Pyrazole-indole conjugate 14b | COX-1 | 5.44 ± 0.03 |
| COX-2 | 5.37 ± 0.04 | |
| 5-LOX | 7.52 ± 0.04 |
Data from a study on pyrazole-indole conjugates, demonstrating broad-spectrum inhibition. researchgate.net
Table 2: 5-Lipoxygenase Inhibitory Activity of Thiazole Derivatives
| Compound | IC50 (nM) |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 127 |
| Compound 3b | 35 |
| Compound 3c | 25 |
Data from a study on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-LOX inhibitors. nih.gov
Table 3: COX-2 Inhibitory Activity of Pyrazolyl-Thiazolidinone/Thiazole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| Compound 16a | 0.18 | 134.6 |
| Compound 16b | 0.51 | 26.08 |
| Compound 18f | 0.31 | 42.13 |
Data from a study on pyrazolyl-thiazolidinone/thiazole derivatives as selective COX-2 inhibitors. nih.gov
These findings from structurally analogous compounds strongly suggest that derivatives of this compound are promising candidates for broad-spectrum enzyme inhibition, targeting key players in the inflammatory response. Further research is warranted to synthesize and evaluate the specific inhibitory profiles of this particular class of compounds against 5-Lipoxygenase and Cyclooxygenase enzymes.
Computational Approaches and in Silico Investigations for 1h Pyrazolo 4,3 D Thiazole 5 Methanamine Research
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-Pyrazolo[4,3-d]thiazole-5-methanamine and its derivatives, docking simulations are crucial for understanding how these ligands interact with their biological targets at a molecular level.
Molecular docking studies have been instrumental in identifying the specific binding pockets and key amino acid residues that engage with pyrazolo-thiazole derivatives. For instance, in studies of pyrazole-thiazole derivatives of curcumin targeting matrix metalloproteinases (MMPs), docking simulations identified critical interactions within the active sites of MMP-2 and MMP-8. The derivative compound C2 was found to form seven hydrogen bonds and six hydrophobic interactions with various amino acid residues within the MMP-2 active site researchgate.net. Similarly, docking of thiazolyl-pyrazole derivatives into the active site of the epidermal growth factor receptor (EGFR) kinase has been performed to elucidate binding modes nih.gov.
In another study, α-aminophosphonate derivatives of 5-amino-1H-pyrazolo[4,3-d]thiazole were evaluated as potential inhibitors of the MurA enzyme, a key player in bacterial cell wall synthesis. Molecular docking was used to confirm their mode of action by simulating their fit into the enzyme's active site nih.govrsc.org. The mode of interaction for various thiazole (B1198619) derivatives has also been examined against the protein-binding pocket of 2XF, highlighting the key amino acids involved in the ligand-protein interaction .
A primary output of molecular docking is the prediction of ligand binding modes and the estimation of binding affinity, often expressed as a docking score or binding energy in kcal/mol. Lower binding energy values typically indicate a more stable and favorable ligand-protein complex.
For example, the binding affinity for a pyrazole-thiazole derivative (C2) docked against MMP-2 was calculated to be -8.2 kcal/mol, which was more potent than the reference compound Gentamicin (-7.0 kcal/mol) researchgate.net. In studies targeting EGFR, various thiazolyl-pyrazole derivatives showed a range of binding affinities, with the most promising compounds exhibiting values as low as -3.4 kcal/mol nih.gov. These predicted affinities help in prioritizing compounds for synthesis and further biological evaluation.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Pyrazole-thiazole derivative (C2) | MMP-2 | -8.2 researchgate.net | Not specified |
| Thiazolyl-pyrazole derivative (10a) | EGFR Kinase | -3.4 nih.gov | Not specified |
| Thiazolyl-pyrazole derivative (6d) | EGFR Kinase | -3.0 nih.gov | Not specified |
| Thiazole derivative (Compound 1) | Rho6 Protein | -6.8 semanticscholar.org | Lys106, Arg96 |
| Thiazole derivative (Compound 5a) | Rho6 Protein | -8.2 semanticscholar.org | Arg96 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These methods provide insights into the molecule's electronic structure, orbital energies (HOMO/LUMO), electrostatic potential, and reactivity descriptors. This information is valuable for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. For example, quantum chemical studies have been used to support the evaluation of MurA inhibition by pyrazolo[4,3-d]thiazole derivatives nih.gov. Furthermore, DFT analysis has been applied to describe the energy profiles of selected thiazole compounds to better understand their stability and reactivity .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed using statistical methods to correlate physicochemical properties or structural features (descriptors) of molecules with their known biological activities. For compounds related to the 1H-Pyrazolo[4,3-d]thiazole scaffold, both 2D and 3D-QSAR models have been developed.
In one study, 3D-QSAR modeling was performed on a series of 4,5-dihydro-1H-pyrazole derivatives containing a thiazole moiety to understand their activity as BRAF(V600E) inhibitors nih.gov. For a series of 1H-Pyrazole analogs targeting EGFR, a robust 2D-QSAR model was developed with strong statistical parameters (R²train = 0.9816, Q² = 0.9668) researchgate.net. Similarly, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were built for thiazole derivatives to predict their biofilm inhibitory activity, yielding models with high predictive capacity (e.g., CoMSIA R² = 0.905, R²pred = 0.913) . These models are powerful tools for predicting the activity of newly designed, unsynthesized compounds.
| Compound Series | QSAR Model Type | Target/Activity | Key Statistical Parameters |
| 1H-Pyrazole Derivatives | 2D-QSAR | EGFR Inhibition | R²train = 0.9816, Q² = 0.9668 researchgate.net |
| 1H-Pyrazole Derivatives | 3D-QSAR (CoMFA) | EGFR Inhibition | R²train = 0.975, Q² = 0.664 researchgate.net |
| Thiazole Derivatives | 3D-QSAR (CoMSIA) | Biofilm Inhibition | Q² = 0.593, R² = 0.905, R²pred = 0.913 |
| 4,5-dihydro-1H-pyrazole thiazole derivatives | 3D-QSAR | BRAF(V600E) Inhibition | Not specified nih.gov |
A significant advantage of QSAR, particularly 3D-QSAR, is the generation of contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. These maps guide medicinal chemists in identifying which structural features are essential for potency. For instance, CoMFA and CoMSIA models generate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor contour maps. These maps can indicate that adding a bulky group in a specific region, placing an electronegative atom in another, or adding a hydrogen bond donor at a particular position on the 1H-Pyrazolo[4,3-d]thiazole core could lead to a substantial increase in biological activity. This information provides a rational basis for the design of new derivatives with optimized potency .
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling and virtual screening are powerful computational tools that play a pivotal role in modern drug discovery. They enable the identification of novel molecules with the potential to interact with a specific biological target, thereby accelerating the discovery of new therapeutic agents.
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based).
For scaffolds related to 1H-Pyrazolo[4,3-d]thiazole, pharmacophore models have been developed to elucidate the key structural requirements for various biological activities. For instance, a study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors developed a five-point pharmacophore model (AHHRR) which identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for inhibitory activity nih.gov. Such models serve as 3D queries for searching large compound databases to find novel molecules that match the required pharmacophoric features.
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory.
The process often begins with a library of compounds, which can range from commercially available molecules to large virtual databases. These compounds are then filtered based on various criteria, including drug-likeness (e.g., Lipinski's rule of five) and the absence of toxicophores. The remaining compounds are then "docked" into the binding site of the target protein, and their binding affinity is estimated using scoring functions.
In the context of pyrazolothiazole and related structures, virtual screening has been successfully employed to identify potential inhibitors for various targets. For example, in silico screening of pyrazolopyrimidine derivatives has been used to identify potential inhibitors of Janus kinase 3 (JAK3), an important target in autoimmune diseases frontiersin.org. Similarly, computational studies on pyrazolo[3,4-d]pyrimidine derivatives have been conducted to discover novel inhibitors of TRAP1, a mitochondrial heat shock protein implicated in cancer nih.govmdpi.comresearchsquare.com.
Application in the Discovery of Novel Ligands for the 1H-Pyrazolo[4,3-d]thiazole Scaffold
While specific studies on this compound are not extensively documented, research on analogous structures highlights the utility of these computational approaches. For instance, a study focused on pyrazolo-thiazole substituted pyridines identified promising anti-proliferative agents through in silico docking simulations against topoisomerase II mdpi.com. Another study on pyrazolo[3,4-d]thiazole derivatives used molecular docking to elucidate their interaction mechanisms with enzyme receptors, identifying a promising candidate for dual anticancer and anti-inflammatory applications nih.gov.
The general workflow for discovering novel ligands for targets of interest using the 1H-Pyrazolo[4,3-d]thiazole scaffold would involve:
Target Identification and Validation: Identifying a biologically relevant target (e.g., a kinase, enzyme, or receptor) for which the pyrazolothiazole scaffold shows potential activity.
Pharmacophore Model Generation: Developing a pharmacophore model based on known active ligands or the target's binding site.
Virtual Screening of Compound Libraries: Using the pharmacophore model and molecular docking to screen large databases of compounds to identify potential "hits."
Hit-to-Lead Optimization: Synthesizing and testing the most promising hits in vitro. The structure-activity relationship (SAR) data from this testing can then be used to refine the pharmacophore model and guide the design of more potent and selective analogs.
The following table summarizes findings from in silico studies on related pyrazolo-heterocyclic scaffolds, demonstrating the application of these computational techniques.
| Scaffold | Target | Computational Method | Key Findings |
| Pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone | PDE4 | Pharmacophore modeling, 3D-QSAR, Docking | Identified a five-point pharmacophore (AHHRR) crucial for PDE4 inhibition. nih.gov |
| Pyrazolopyrimidine | Janus kinase 3 (JAK3) | Covalent docking, ADMET analysis, Molecular dynamics | Screened 41 in silico-designed derivatives and identified promising candidates with high affinity and favorable ADMET profiles. frontiersin.org |
| Pyrazolo[3,4-d]pyrimidine | TRAP1 | Pharmacophore modeling, 3D-QSAR, Virtual screening, Docking | Developed a pharmacophore hypothesis (DHHRR_1) and identified potential inhibitors from the ZINC database. nih.govmdpi.comresearchsquare.com |
| Pyrazolo-thiazole substituted pyridines | Topoisomerase II | In silico docking simulation | Suggested the binding mode of synthesized compounds as potential anticancer candidates. mdpi.com |
| Pyrazolo[3,4-d]thiazole | Enzyme receptors (Anticancer/Anti-inflammatory) | Molecular docking | Elucidated interaction mechanisms and identified a promising dual-function candidate. nih.gov |
These examples underscore the significant role of pharmacophore modeling and virtual screening in the rational design and discovery of novel ligands based on the pyrazolothiazole and related heterocyclic systems. Future research on this compound will undoubtedly benefit from the application of these powerful computational strategies to unlock its full therapeutic potential.
Q & A
Q. What are the key structural characterization techniques for 1H-Pyrazolo[4,3-d]thiazole-5-methanamine?
To confirm the structure, use a combination of spectral analyses:
- IR spectroscopy to identify functional groups (e.g., amine and thiazole moieties).
- NMR (¹H and ¹³C) to resolve aromatic protons and carbon environments, particularly distinguishing pyrazole and thiazole ring systems.
- Elemental analysis to validate molecular formula (C₅H₅N₅S) and purity .
- Mass spectrometry (exact mass ≈ 140.0158) for molecular ion verification .
Q. How can researchers optimize the synthesis of this compound?
Key steps include:
- Cyclization reactions under controlled conditions (e.g., using POCl₃ at 120°C for oxadiazole formation, as in analogous pyrazole-thiazole systems) .
- Solvent selection (e.g., DMF or THF) to improve yield and minimize side products.
- Catalyst optimization (e.g., Lewis acids like ZnCl₂ for regioselective ring closure) .
- Intermediate purification via column chromatography to isolate the methanamine derivative .
Q. What methods are recommended for assessing the purity of this compound?
- HPLC with UV detection (λ ≈ 260–280 nm) to quantify impurities.
- Melting point analysis (compare to literature values).
- TLC monitoring during synthesis using silica gel plates and ethyl acetate/hexane eluents .
- Cross-validation of spectral data (¹H NMR, IR) with computational predictions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing pyrazolo-thiazole hybrids?
- Electronic directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring to guide cyclization .
- Temperature control : Higher temperatures (e.g., 120°C) favor thiazole ring closure over competing pathways .
- Protecting groups : Use SEM (trimethylsilylethoxymethyl) or Boc groups to shield reactive amines during multi-step syntheses .
Q. How does this compound interact with biological targets?
- Molecular docking studies (e.g., AutoDock Vina) can predict binding to enzymes like TLR7 or kinases, leveraging its planar heterocyclic core for π-π stacking .
- In vitro assays : Test inhibition of cancer cell lines (e.g., MCF-7 or HepG2) via MTT assays, noting IC₅₀ values compared to analogs like pyrazolo[3,4-b]pyridines .
- SAR analysis : Modify the methanamine side chain (e.g., aryl substitutions) to enhance potency or selectivity .
Q. What computational tools are used to model the electronic properties of this compound?
- DFT calculations (B3LYP/6-311G**) to map HOMO-LUMO gaps and predict reactivity .
- Molecular dynamics simulations (AMBER or GROMACS) to study solvation effects and stability in biological matrices .
- ADMET prediction (SwissADME) to assess pharmacokinetic profiles, focusing on PSA (~67.59 Ų) and logP values .
Q. How do pH and temperature affect the stability of this compound?
- pH stability : The compound is stable across pH 3–10 due to its aromatic system and lack of hydrolyzable groups. Conduct accelerated degradation studies (40°C/75% RH) to identify degradation products .
- Thermal analysis : Use TGA/DSC to determine decomposition temperatures (>200°C expected for fused heterocycles) .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Standardize assay protocols : Variability in cell lines (e.g., HeLa vs. HEK293) or incubation times may explain discrepancies.
- Control for substituent effects : Compare activity of the methanamine derivative against methyl- or phenyl-substituted analogs .
- Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
